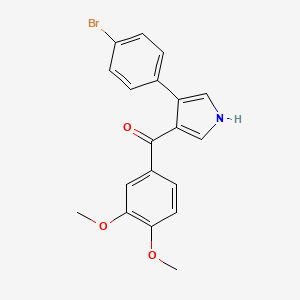
(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H16BrNO3 and its molecular weight is 386.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole ring and subsequent functionalization. The compound can be synthesized using various methods, including:
- Pyrrole Formation : Utilizing 4-bromobenzaldehyde and 3,4-dimethoxyphenylacetic acid as starting materials.
- Condensation Reactions : Employing condensation techniques to form the methanone moiety.
Anticancer Properties
Research indicates that compounds containing pyrrole scaffolds exhibit significant anticancer activity. For instance, a study assessed the efficacy of various pyrrolo-fused heterocycles against a panel of 60 human tumor cell lines, revealing that certain derivatives had remarkable growth inhibitory effects. Specifically:
- Compound Efficacy : A related pyrrolo[1,2-a]quinoline showed an average growth inhibition of 74.3% across tested cell lines at a concentration of 10−5M .
- Cell Line Specificity : The compound exhibited particularly strong cytotoxic effects against leukemia and breast cancer cell lines, with growth inhibition rates exceeding 76% .
Anti-inflammatory Activity
In addition to anticancer properties, pyrrole derivatives have been investigated for their anti-inflammatory effects. A recent study highlighted that compounds similar to this compound demonstrated significant inhibition of inflammatory mediators in vitro.
Study on Anticancer Activity
A detailed investigation into the biological activity of a newly synthesized pyrazoline derivative closely related to this compound revealed promising results:
- In Vitro Testing : The derivative was tested against various cancer cell lines including those from leukemia and melanoma.
- Results Summary : The compound displayed significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications .
In Vivo Studies
In vivo studies involving animal models have also been conducted to evaluate the safety and efficacy of this compound. Observations included:
- Toxicological Assessments : Evaluation of acute toxicity showed no significant adverse effects at therapeutic doses.
- Efficacy in Tumor Models : The compound demonstrated reduced tumor size in xenograft models compared to controls.
Data Table: Biological Activity Summary
| Biological Activity | Cell Line Type | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| Anticancer | Leukemia | 0.5 | 87.33 |
| Anticancer | Breast Cancer | 0.8 | 76.4 |
| Anti-inflammatory | Macrophage Cell Line | N/A | Significant Reduction |
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)-1H-pyrrol-3-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-17-8-5-13(9-18(17)24-2)19(22)16-11-21-10-15(16)12-3-6-14(20)7-4-12/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKVNFCHKBRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














